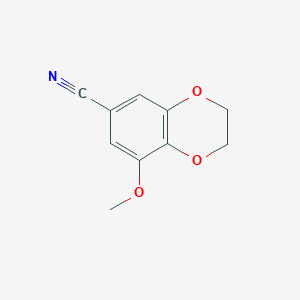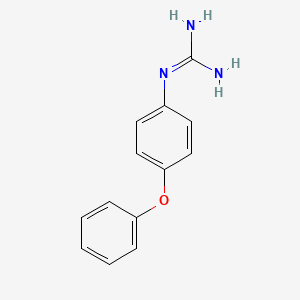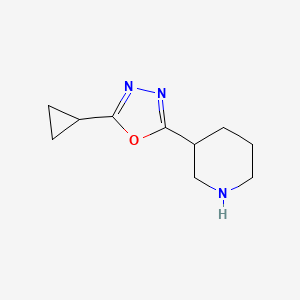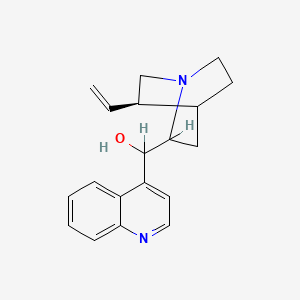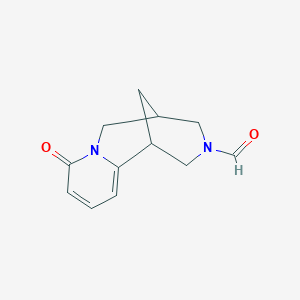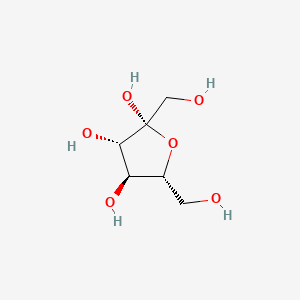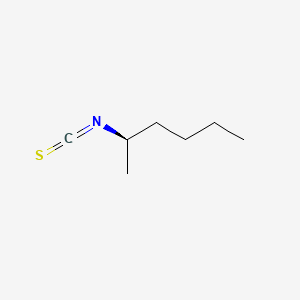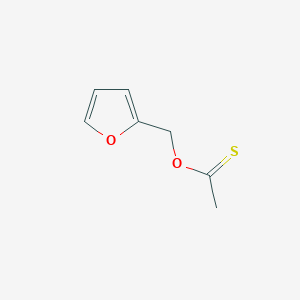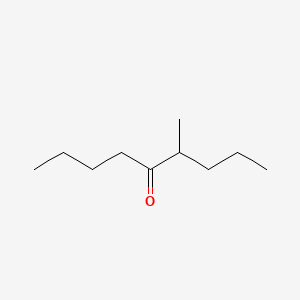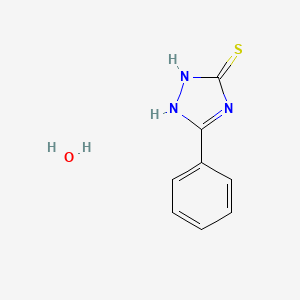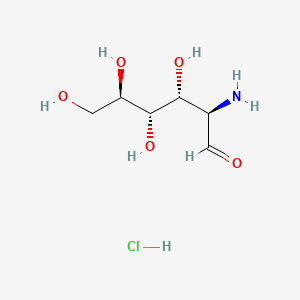![molecular formula C15H14O B7856780 10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol](/img/structure/B7856780.png)
10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5H-dibenzoa,dannulen-1-ol typically involves the reduction of dibenzo[a,d]cyclohepten-5-one using a suitable reducing agent . One common method is the catalytic hydrogenation of dibenzo[a,d]cyclohepten-5-one in the presence of a palladium catalyst under hydrogen gas . Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent .
Industrial Production Methods
Industrial production of 10,11-Dihydro-5H-dibenzoa,dannulen-1-ol may involve large-scale catalytic hydrogenation processes, where dibenzo[a,d]cyclohepten-5-one is subjected to hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzoa,dannulen-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
10,11-Dihydro-5H-dibenzoa,dannulen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5H-dibenzoa,dannulen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions . The compound’s unique structure enables it to interact with biological macromolecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
10,11-Dihydro-5H-dibenzoa,dannulen-1-ol can be compared with other similar compounds, such as:
Dibenzo[a,d]cyclohepten-5-one: The ketone precursor used in the synthesis of 10,11-Dihydro-5H-dibenzoannulen-1-ol.
Dibenzosuberane: A related compound with a similar bicyclic structure but lacking the hydroxyl group.
Dibenzocycloheptadiene: Another structurally related compound with different functional groups attached to the bicyclic core.
The uniqueness of 10,11-Dihydro-5H-dibenzoa,dannulen-1-ol lies in its hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-7-3-6-13-10-12-5-2-1-4-11(12)8-9-14(13)15/h1-7,16H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAPTPDNTLVVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC3=CC=CC=C31)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B7856697.png)
